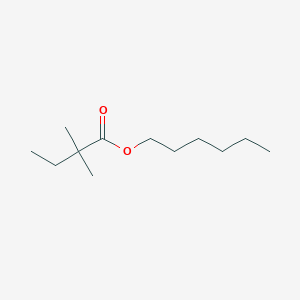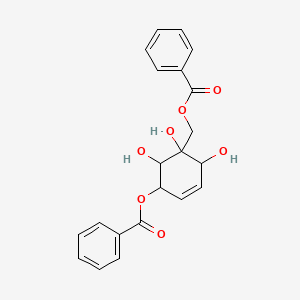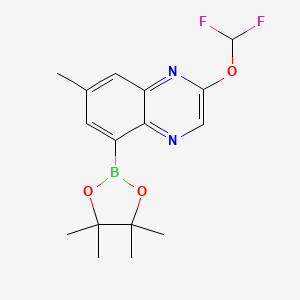
2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is an organic compound that belongs to the class of quinoxalines. This compound is characterized by the presence of a difluoromethoxy group, a methyl group, and a dioxaborolan group attached to the quinoxaline core. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Borylation: The dioxaborolan group can be introduced via a borylation reaction using a boronic acid or boronate ester in the presence of a suitable catalyst, such as palladium.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinoxaline core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: Quinoxaline derivatives are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This compound can be used as a building block for the synthesis of novel therapeutic agents.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the dioxaborolan group can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline can be compared with other similar compounds, such as:
2-(Difluoromethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine core instead of a quinoxaline core, which may result in different biological and chemical properties.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound lacks the quinoxaline and difluoromethoxy groups, making it less complex and potentially less versatile in certain applications.
The uniqueness of this compound lies in its combination of functional groups, which can provide a wide range of chemical and biological activities.
Properties
Molecular Formula |
C16H19BF2N2O3 |
|---|---|
Molecular Weight |
336.1 g/mol |
IUPAC Name |
2-(difluoromethoxy)-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline |
InChI |
InChI=1S/C16H19BF2N2O3/c1-9-6-10(17-23-15(2,3)16(4,5)24-17)13-11(7-9)21-12(8-20-13)22-14(18)19/h6-8,14H,1-5H3 |
InChI Key |
YLURNFCYLWIOCS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NC(=CN=C23)OC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


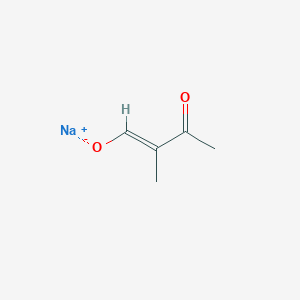
![[2-[2-Chloro-4-(trifluoromethyl)anilino]-3-methylbutyl] 2-cyano-2-(4-phenoxyphenyl)acetate](/img/structure/B13405185.png)


![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
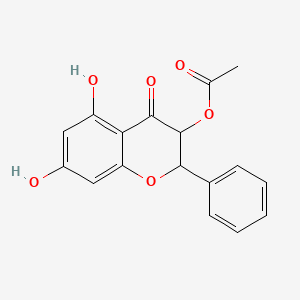
![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)
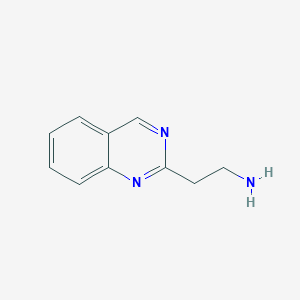
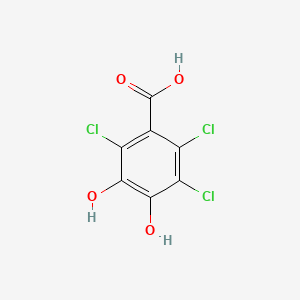
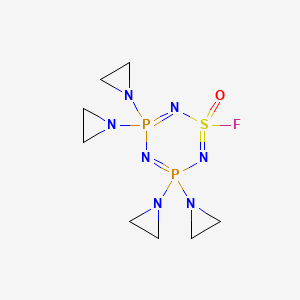
![3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
![Methyl 2-[3-(2-methylpropyl)phenyl]propanoate](/img/structure/B13405235.png)
